MIC90 Comparison Against Pseudomonas aeruginosa: Ticarcillin vs. Carbenicillin and Ureidopenicillins
In a study of 88 clinical isolates of P. aeruginosa, ticarcillin demonstrated a 2-fold lower MIC90 (50.0 mg/L) compared to its direct carboxypenicillin analog carbenicillin (>100 mg/L). However, it was substantially less potent than the ureidopenicillins piperacillin (MIC90 7.5 mg/L) and azlocillin (MIC90 10.0 mg/L) [1]. This establishes ticarcillin's potency as intermediate: a clear upgrade from carbenicillin but not as potent as newer agents, which is a critical differentiator for applications requiring a specific potency range or where higher concentrations are tolerated.
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 50.0 mg/L |
| Comparator Or Baseline | Carbenicillin: >100 mg/L; Piperacillin: 7.5 mg/L; Azlocillin: 10.0 mg/L |
| Quantified Difference | Ticarcillin MIC90 is < 50% of carbenicillin MIC90; Ticarcillin MIC90 is ~6.7-fold higher than piperacillin MIC90. |
| Conditions | 88 clinical isolates of Pseudomonas aeruginosa; MIC determined by standard techniques. |
Why This Matters
This quantifies ticarcillin's 'middle-ground' potency, which is essential for designing assays where a moderate anti-pseudomonal effect is needed, or for comparing the spectrum of resistance mechanisms across penicillins.
- [1] Grimm H. Activity and synergy of ureido penicillins and aminoglycosides against pseudomonas aeruginosa. Infection. 1982;10(Suppl 3):S257-S261. doi:10.1007/BF01640684 View Source
